molecular formula C12H10FNO4S2 B2688633 Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-85-7

Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2688633
CAS No.: 439934-85-7
M. Wt: 315.33
InChI Key: KHQPEIQCBQAPAN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the 2-fluorophenyl and sulfamoyl groups in this compound adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the fluorophenyl group but shares the thiophene and sulfamoyl moieties.

    2-Fluorophenylthiophene-2-carboxylate: Lacks the sulfamoyl group but contains the fluorophenyl and thiophene moieties.

    Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the 2-fluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the sulfamoyl group can increase solubility and bioavailability.

Properties

IUPAC Name

methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQPEIQCBQAPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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